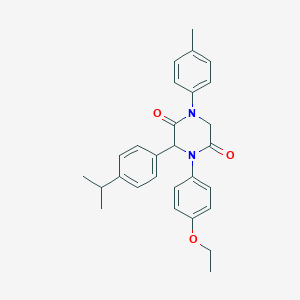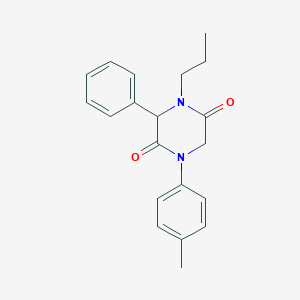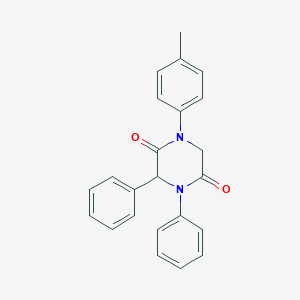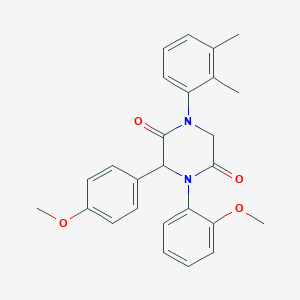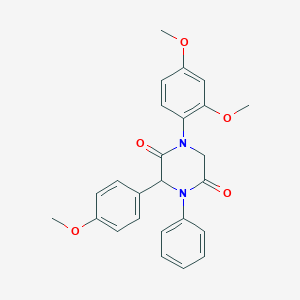
1-(2,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-4-phenyl-2,5-piperazinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-4-phenyl-2,5-piperazinedione, also known as Compound A, is a chemical compound that has been studied for its potential use in scientific research. This compound has been shown to have unique biochemical and physiological effects, making it an interesting area of study for researchers.
作用机制
The mechanism of action for 1-(2,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-4-phenyl-2,5-piperazinedione A involves its interaction with the dopamine and serotonin receptors in the brain. It has been shown to act as a partial agonist for these receptors, meaning that it can activate them to a certain extent but not fully. This can lead to a range of effects, including increased dopamine and serotonin release, which can have an impact on mood and behavior.
Biochemical and Physiological Effects:
This compound A has been shown to have a range of biochemical and physiological effects, including increased dopamine and serotonin release, as well as increased levels of certain neurotransmitters such as norepinephrine and acetylcholine. It has also been shown to have antioxidant properties, which can help to protect against oxidative stress and damage to cells.
实验室实验的优点和局限性
One advantage of using 1-(2,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-4-phenyl-2,5-piperazinedione A in lab experiments is its unique mechanism of action, which can provide insights into the functioning of the dopamine and serotonin systems in the brain. However, one limitation is that it has not yet been extensively studied in humans, so its potential effects and limitations in a clinical setting are not yet fully understood.
未来方向
There are a number of future directions for research on 1-(2,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-4-phenyl-2,5-piperazinedione A. One area of interest is its potential use in the development of new drugs for the treatment of neurological disorders such as depression and anxiety. Additionally, further studies could be conducted to better understand its mechanism of action and potential side effects. Finally, research could be conducted to explore its potential use as an antioxidant and its impact on other physiological systems in the body.
合成方法
The synthesis method for 1-(2,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-4-phenyl-2,5-piperazinedione A involves the reaction of 2,4-dimethoxybenzaldehyde, 4-methoxybenzaldehyde, and phenylhydrazine with ethyl acetoacetate in the presence of acetic acid and refluxing for several hours. The resulting product is then purified through recrystallization.
科学研究应用
1-(2,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-4-phenyl-2,5-piperazinedione A has been studied for its potential use in scientific research, particularly in the fields of neuroscience and pharmacology. It has been shown to have a high affinity for certain receptors in the brain, including the dopamine and serotonin receptors. This makes it a potential candidate for the development of new drugs for the treatment of neurological disorders such as depression and anxiety.
属性
分子式 |
C25H24N2O5 |
|---|---|
分子量 |
432.5 g/mol |
IUPAC 名称 |
1-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-4-phenylpiperazine-2,5-dione |
InChI |
InChI=1S/C25H24N2O5/c1-30-19-11-9-17(10-12-19)24-25(29)26(21-14-13-20(31-2)15-22(21)32-3)16-23(28)27(24)18-7-5-4-6-8-18/h4-15,24H,16H2,1-3H3 |
InChI 键 |
YMNPAZODANDZFH-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2C(=O)N(CC(=O)N2C3=CC=CC=C3)C4=C(C=C(C=C4)OC)OC |
规范 SMILES |
COC1=CC=C(C=C1)C2C(=O)N(CC(=O)N2C3=CC=CC=C3)C4=C(C=C(C=C4)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


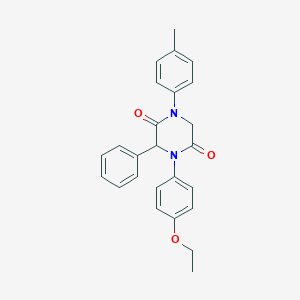

![4-(4-Ethoxyphenyl)-1-(4-methylphenyl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione](/img/structure/B242400.png)
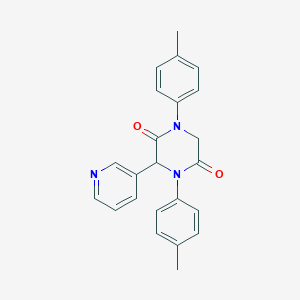
![1-(4-Methylphenyl)-3-[4-(methylsulfanyl)phenyl]-4-phenyl-2,5-piperazinedione](/img/structure/B242408.png)
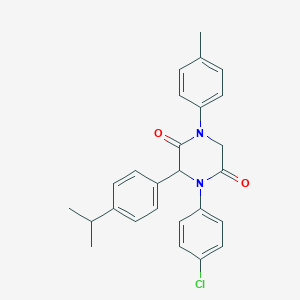

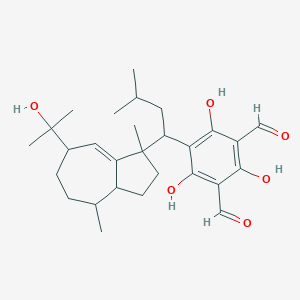
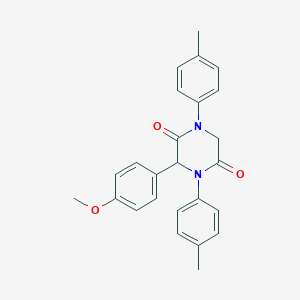
![4-(2,4-Dimethylphenyl)-1-(4-methylphenyl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione](/img/structure/B242417.png)
